4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines after Boc deprotection.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis due to its protected amine group.
Biology: Potential use in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This protection strategy allows for selective reactions at other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid is unique due to its morpholine ring structure, which provides additional reactivity and potential for diverse chemical transformations compared to simpler Boc-protected compounds .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-10-21-13(12(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJAXUFWJOCLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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